2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
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Description
2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H14F3N5O and its molecular weight is 373.339. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with these functional groups often interact with various enzymes and receptors in the body. For example, indole is a key component of tryptophan and serotonin, and it can interact with various enzymes and receptors involved in neurotransmission .
Mode of action
The mode of action would depend on the specific target. For instance, if the compound targets an enzyme, it could inhibit the enzyme’s activity, altering the biochemical pathway that the enzyme is involved in .
Biochemical pathways
The compound could affect various biochemical pathways depending on its specific targets. If it targets a neurotransmitter system, for example, it could affect mood and behavior .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. Factors like its size, charge, and the presence of functional groups can influence how it is absorbed, distributed, metabolized, and excreted .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits an enzyme involved in a disease process, it could potentially alleviate symptoms of the disease .
Action environment
Various environmental factors can influence the compound’s action, efficacy, and stability. These can include factors like pH, temperature, and the presence of other compounds .
Properties
IUPAC Name |
2-indol-1-yl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O/c19-18(20,21)13-6-8-26-15(9-13)23-24-16(26)10-22-17(27)11-25-7-5-12-3-1-2-4-14(12)25/h1-9H,10-11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDQWKRNYHFTAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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